![molecular formula C29H50O2 B15140666 (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a complex organic molecule characterized by its multiple methyl and trideuteriomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aromatic compounds and deuterated reagents.
Chromene Formation: The formation of the chromene ring structure is accomplished through cyclization reactions, often catalyzed by acids or bases under controlled conditions.
Final Assembly: The final steps involve the coupling of the chromene core with the trimethyltridecyl side chain, followed by purification processes to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the chromene ring, potentially converting it to a dihydrochromene derivative.
Substitution: The trideuteriomethyl groups can participate in substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study the effects of deuterium substitution on reaction mechanisms and kinetics. Its unique structure allows researchers to investigate isotope effects and the stability of deuterated compounds.
Biology
In biological research, the compound’s deuterated groups make it useful in metabolic studies. Deuterium-labeled compounds are often employed to trace metabolic pathways and understand the dynamics of biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Deuterium substitution can enhance the metabolic stability of drugs, leading to longer-lasting effects and reduced side effects.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as deuterated polymers, which exhibit unique physical and chemical properties.
Mechanism of Action
The mechanism by which (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its overall activity. Pathways involved may include metabolic pathways where deuterium substitution alters the rate of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-5,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol: This compound lacks the trideuteriomethyl groups, making it less stable in metabolic studies.
(2S)-2-methyl-5,7,8-tris(methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol: Similar structure but without deuterium, leading to different kinetic properties.
Uniqueness
The presence of trideuteriomethyl groups in (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol imparts unique properties such as enhanced metabolic stability and altered reaction kinetics, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H50O2 |
|---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m1/s1/i5D3,6D3,7D3 |
InChI Key |
GVJHHUAWPYXKBD-KENQUFAMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C2=C1CC[C@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

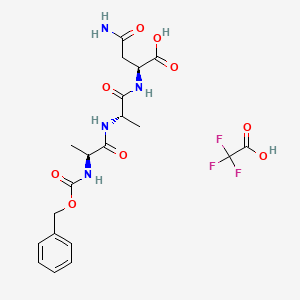
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
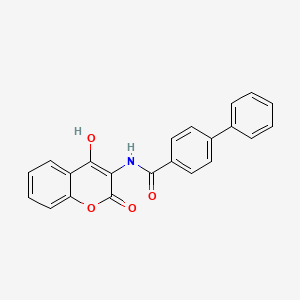
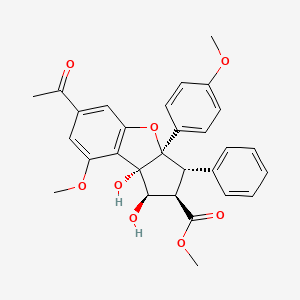
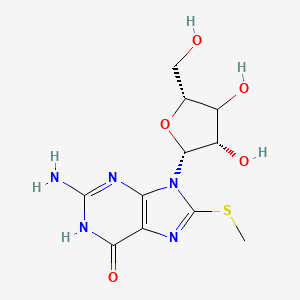
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
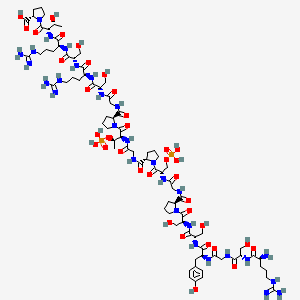

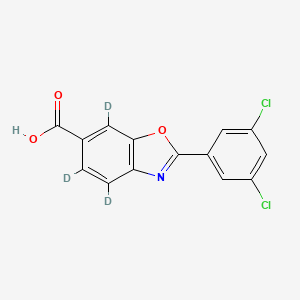
![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
